An In-depth Technical Guide to tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate
An In-depth Technical Guide to tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate
Introduction
tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate is a chiral synthetic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. Its rigid cyclobutyl scaffold, combined with the stereochemically defined hydroxyl and Boc-protected amine functionalities, offers a unique three-dimensional architecture for the synthesis of novel and complex molecular entities. The constrained nature of the cyclobutane ring can impart favorable pharmacological properties, such as metabolic stability and conformational rigidity, which are highly sought after in modern drug design.[1]
This technical guide provides a comprehensive overview of the known and predicted physical properties of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate, detailed synthetic protocols, analytical characterization methods, and essential safety and handling information. The content herein is curated to support the research and development endeavors of scientists working at the forefront of chemical and pharmaceutical innovation.
Core Physical and Chemical Properties
The introduction of the tert-butyloxycarbonyl (Boc) protecting group significantly influences the physical properties of the parent amino alcohol, (1S,2S)-2-aminocyclobutan-1-ol. The bulky and lipophilic nature of the Boc group generally increases solubility in common organic solvents while decreasing water solubility.[2]
Table 1: Physicochemical Properties of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate and Related Compounds
| Property | Value for tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate | Analogous Compound Data |
| CAS Number | 2231664-24-5[3] | tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate: 1932101-73-9[4] |
| Molecular Formula | C₉H₁₇NO₃ | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol | 187.24 g/mol |
| Appearance | Predicted: White to off-white solid | tert-Butyl (cis-4-hydroxycyclohexyl)carbamate: Solid[5] |
| Melting Point | Not experimentally determined. Estimated to be in the range of 80-120 °C. | tert-Butyl (cis-4-hydroxycyclohexyl)carbamate: 95 °C[5] |
| Boiling Point | Not experimentally determined. | tert-Butyl (cis-4-hydroxycyclohexyl)carbamate: 337.7 °C at 760 mmHg[5] |
| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water and non-polar solvents like hexanes.[2] | Boc-protected amino acids are generally soluble in polar aprotic and chlorinated organic solvents.[2] |
Synthesis and Purification
The synthesis of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate involves a two-step process: the stereoselective synthesis of the precursor, (1S,2S)-2-aminocyclobutan-1-ol, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. A recent publication in Tetrahedron Letters describes a practical synthesis of the corresponding Cbz-protected (1R,2R) and (1S,2S) 2-hydroxy-cyclobutylamines, indicating a viable route to the necessary chiral amino alcohol precursor.[1]
Synthetic Workflow Diagram
Caption: Overall synthetic strategy for tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate.
Experimental Protocol: Boc Protection of (1S,2S)-2-Aminocyclobutan-1-ol
This protocol is a general procedure for the N-Boc protection of amino alcohols and can be adapted for the specific substrate.[6]
Materials:
-
(1S,2S)-2-Aminocyclobutan-1-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Dissolution: Dissolve (1S,2S)-2-aminocyclobutan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of THF and water.
-
Base Addition: Add a base such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).
-
Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. If DCM was used as the solvent, separate the organic layer. If a water-miscible solvent was used, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate.
Analytical Characterization
The structure and purity of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group and the cyclobutyl ring protons.
-
A sharp singlet at approximately 1.4 ppm integrating to 9 protons, corresponding to the tert-butyl group.[7]
-
Multiplets in the region of 1.5-2.5 ppm for the cyclobutyl methylene protons.
-
A multiplet for the proton attached to the carbon bearing the hydroxyl group.
-
A multiplet for the proton attached to the carbon bearing the N-Boc group.
-
A broad singlet for the N-H proton of the carbamate, which may be exchangeable with D₂O.[7]
-
A broad singlet for the O-H proton, which is also exchangeable with D₂O.[7]
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbamate and the cyclobutyl ring.
-
A signal around 156 ppm for the carbamate carbonyl carbon.
-
A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
-
A signal around 28 ppm for the methyl carbons of the tert-butyl group.
-
Signals corresponding to the four carbons of the cyclobutyl ring, with those bearing the hydroxyl and N-Boc groups shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
-
A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.
-
Strong absorption bands around 2850-2980 cm⁻¹ due to C-H stretching of the alkyl groups.
-
A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the carbamate.[8]
-
An absorption band around 1520 cm⁻¹ for the N-H bending vibration.[8]
Analytical Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nextsds.com [nextsds.com]
- 4. nextsds.com [nextsds.com]
- 5. tert-Butyl (cis-4-hydroxycyclohexyl)carbamate | 167081-25-6 [sigmaaldrich.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
